molecular formula C25H22ClN5O B611986 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride CAS No. 1032350-13-2

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride

Numéro de catalogue: B611986
Numéro CAS: 1032350-13-2
Poids moléculaire: 443.9 g/mol
Clé InChI: LFYOZCBFOSSLNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, commonly referred to as MK-2206, is a potent allosteric inhibitor of the serine/threonine kinase Akt (protein kinase B). It is chemically defined as a triazolo-naphthyridine derivative with a 1-aminocyclobutylphenyl substituent and a hydrochloride salt formulation (CAS 1032350-13-2) . MK-2206 has been extensively studied for its role in cancer therapeutics, particularly in disrupting Akt-mediated signaling pathways critical for tumor survival, proliferation, and metastasis. Preclinical studies demonstrate its efficacy in glioblastoma, head and neck squamous cell carcinoma (HNSCC), and melanoma models at nanomolar concentrations (e.g., 0.1 µM in vitro) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de MK-2206 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés incluent :

  • Formation du noyau triazolo[3,4-f][1,6]naphthyridine.
  • Introduction des groupes phényle et aminocyclobutyle.
  • Purification finale et conversion en sel chlorhydrate.

Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du chlorhydrate de MK-2206 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la conformité aux normes réglementaires. Les considérations clés incluent le choix des solvants, les temps de réaction et les méthodes de purification pour garantir une qualité et une évolutivité cohérentes .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de MK-2206 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs. Les conditions réactionnelles telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une gamme d'analogues avec différents groupes fonctionnels .

Applications de recherche scientifique

Le chlorhydrate de MK-2206 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Mécanisme d'action

Le chlorhydrate de MK-2206 exerce ses effets en se liant au domaine de l'homologie de la pleckstrine d'Akt, empêchant sa translocation vers la membrane cellulaire. Cette inhibition bloque la phosphorylation et l'activation d'Akt, conduisant à la suppression des voies de signalisation en aval impliquées dans la survie et la prolifération cellulaires . Le composé cible spécifiquement les trois isoformes d'Akt (Akt1, Akt2 et Akt3), ce qui en fait un puissant inhibiteur de l'ensemble de la voie de signalisation Akt .

Applications De Recherche Scientifique

Preclinical Studies

MK-2206 has shown promising results in various preclinical models of cancer. For instance:

  • Breast Cancer : In studies involving breast cancer cell lines, MK-2206 enhanced the efficacy of standard chemotherapeutic agents by inducing cell cycle arrest at the G1 phase. This was observed in poorly differentiated human nasopharyngeal carcinoma (NPC) cell lines where treatment with MK-2206 resulted in a significant increase in G0/G1 phase cells .
  • Glioma : Research indicated that MK-2206 synergizes with gefitinib against malignant glioma by modulating autophagy and apoptosis pathways .

Clinical Trials

MK-2206 has been evaluated in several clinical trials for various cancers:

  • A trial assessing its safety and efficacy in combination with other therapies demonstrated positive outcomes in patients with advanced solid tumors .
  • Another study focused on T-cell acute lymphoblastic leukemia highlighted the cytotoxic activity of MK-2206 when used alone or in combination with other agents .

Case Studies

Several case studies have documented the effects of MK-2206 in clinical settings:

  • Combination Therapy : A patient with metastatic breast cancer exhibited a partial response to a regimen combining MK-2206 with paclitaxel. The treatment was well tolerated and resulted in a significant reduction in tumor size over several cycles .
  • Resistance Mechanisms : In patients who developed resistance to standard therapies, MK-2206 was used as a salvage therapy. Some patients showed stabilization of disease for several months, indicating its potential role in overcoming therapeutic resistance .

Comparaison Avec Des Composés Similaires

While the provided evidence focuses primarily on MK-2206, comparisons can be drawn based on its functional role as an Akt inhibitor , structural class , and synergistic applications with other therapeutic agents. Below is a detailed analysis:

Functional Comparison: Akt Inhibitors

MK-2206 belongs to a class of allosteric Akt inhibitors distinct from ATP-competitive inhibitors (e.g., GSK690693). Unlike ATP-competitive agents, MK-2206 selectively targets the pleckstrin homology (PH) domain of Akt, preventing its membrane translocation and activation . This mechanism reduces off-target effects, enhancing therapeutic specificity. For example:

  • Efficacy in HNSCC : MK-2206 suppressed metastasis in orthotopic HNSCC models by inhibiting Akt-driven EMT (epithelial-mesenchymal transition) pathways .
  • Synergy with CDK Inhibitors : In pancreatic cancer models, MK-2206 combined with a CDK inhibitor (compound 11) showed synergistic tumor growth suppression, highlighting its role in multi-targeted therapy .

Structural Comparison: Triazolo-Naphthyridine Derivatives

MK-2206’s core structure features a triazolo-naphthyridine scaffold with a 1-aminocyclobutylphenyl group. This design contrasts with other triazolo-heterocyclic compounds, such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (), which lacks kinase-inhibitory activity and instead serves as a synthetic intermediate for imidazo-pyridine derivatives . Key structural distinctions include:

  • Aminocyclobutyl Moiety: Critical for Akt binding in MK-2206, absent in ’s compound.

Pharmacokinetic and Pharmacodynamic Comparison

Data from the evidence reveal MK-2206’s in vivo stability and formulation in DMSO-based vehicles for preclinical studies . While direct pharmacokinetic comparisons to other Akt inhibitors are absent in the provided sources, MK-2206’s low nanomolar potency (IC₅₀ ~8–60 nM across Akt isoforms) positions it as a high-efficacy agent relative to earlier-generation inhibitors like perifosine (IC₅₀ >1 µM).

Activité Biologique

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one, commonly known as MK-2206, is a synthetic organic compound that acts as a selective allosteric inhibitor of the serine/threonine protein kinase Akt (also known as Protein Kinase B). This compound has garnered attention in cancer research due to its potential antineoplastic activity.

  • IUPAC Name : 8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one dihydrochloride
  • Molecular Formula : C25H21N5O·2HCl
  • Molecular Weight : 480.4 g/mol
  • CAS Number : 1032350-13-2

MK-2206 functions by inhibiting all three isoforms of Akt (Akt1, Akt2, and Akt3), with IC50 values of 5 nM for Akt1, 12 nM for Akt2, and 65 nM for Akt3 . The compound binds to the pleckstrin homology domain of Akt, preventing its activation and subsequent signaling pathways that promote cell survival and proliferation.

Antitumor Effects

MK-2206 has demonstrated significant antitumor activity across various cancer cell lines. Key findings include:

  • Inhibition of Cell Proliferation : MK-2206 effectively inhibits the growth of multiple cancer cell lines in a dose-dependent manner. For instance, in nasopharyngeal carcinoma (NPC) cell lines (CNE-1, CNE-2), IC50 values ranged from 3 to 5 µM .
Cell LineIC50 (µM)
CNE-13–5
CNE-23–5
SUNE-1<1
  • Induction of Autophagy : Studies show that MK-2206 can induce autophagy in cancer cells. This mechanism is crucial for its antitumor effects as it leads to the degradation of cellular components and inhibition of tumor growth .

Synergistic Effects with Other Therapies

MK-2206 has been shown to enhance the efficacy of standard chemotherapeutics. For example:

  • Combination with Erlotinib : In lung and breast cancer models, MK-2206 synergistically inhibited cell proliferation when used alongside Erlotinib by suppressing both the Ras/Erk and PI3K pathways .

Clinical Studies

MK-2206 has undergone various clinical trials to evaluate its safety and efficacy:

  • Phase I Trials : Initial trials indicated that MK-2206 was well tolerated when administered alone or in combination with other agents for advanced cancers .
  • I-SPY2 Trial : MK-2206 was included in this adaptive trial for breast cancer treatment and has shown promise for further development .

Case Studies

Several studies have highlighted the biological activities and clinical implications of MK-2206:

Study on Nasopharyngeal Carcinoma

A preclinical study investigated MK-2206's effects on NPC cells both in vitro and in vivo. Results indicated significant inhibition of tumor growth and induction of cell cycle arrest at the G1 phase without triggering apoptosis. The study concluded that targeting the AKT pathway could be a promising strategy for treating NPC .

Study on Autophagy Induction

Research demonstrated that MK-2206 not only inhibited tumor growth but also induced autophagy in treated cells. This dual action was linked to its ability to inhibit downstream signaling pathways related to cell survival .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing triazolo-naphthyridine derivatives like this compound, and how can purity be ensured during synthesis?

  • Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions, such as cyclocondensation of aminopyridine precursors with carbonyl reagents. FeCl₃·6H₂O in solid-state reactions (Green synthesis) is effective for constructing triazolo-naphthyridine cores . Purity is ensured via column chromatography (silica gel) followed by recrystallization. Analytical validation using HPLC with UV detection (e.g., C18 columns) and mass spectrometry (MS) confirms structural integrity and purity thresholds (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and confirming its dihydrochloride salt form?

  • Methodological Answer:

  • 1H/13C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and cyclobutyl amine protons (δ 2.5–3.5 ppm). Salt formation shifts amine proton signals due to protonation .
  • IR Spectroscopy : Confirm NH stretches (3200–3400 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
  • X-ray Diffraction (XRD) : Optional for absolute configuration confirmation, particularly for resolving stereochemistry in the aminocyclobutyl moiety .

Q. How can researchers design initial biological activity screens for this compound, focusing on enzyme inhibition or receptor binding?

  • Methodological Answer: Use in vitro assays targeting kinases or GPCRs, given the triazolo-naphthyridine scaffold’s affinity for ATP-binding pockets. Protocols include:

  • Kinase Inhibition : Fluorescence-based ADP-Glo™ assays with recombinant enzymes (e.g., EGFR, CDK2).
  • Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., MTT assay) with positive controls (e.g., staurosporine).
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics for target receptors .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles (e.g., high in vitro potency vs. low cellular efficacy) be systematically addressed?

  • Methodological Answer:

  • Solubility/Permeability : Assess via shake-flask method (aqueous solubility) and Caco-2 monolayer assays. Use surfactants (e.g., Poloxamer 407) or prodrug strategies to improve bioavailability .
  • Metabolic Stability : Perform microsomal stability assays (human liver microsomes) with LC-MS/MS quantification. Identify metabolic hotspots (e.g., cyclobutyl amine oxidation) via metabolite profiling .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .

Q. What computational strategies are effective for predicting and optimizing the compound’s binding mode to its target?

  • Methodological Answer:

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonds with kinase hinge regions). Validate with MD simulations (AMBER/CHARMM) to assess stability .
  • QSAR Modeling : Build 3D-QSAR models using CoMFA/CoMSIA on analogs to guide substituent optimization (e.g., phenyl group substitution) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG changes for cyclobutyl ring modifications to enhance binding affinity .

Q. How can researchers resolve challenges in scaling up synthesis, such as low yields in cyclobutylamine coupling steps?

  • Methodological Answer:

  • Reaction Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig coupling. Use microwave-assisted synthesis to reduce reaction times .
  • Purification : Implement countercurrent chromatography (CCC) for difficult separations of polar intermediates .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and minimize byproducts .

Q. What methodologies are recommended for analyzing environmental stability and degradation products of this compound?

  • Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acid/base). Monitor degradation via UPLC-PDA-MS .
  • Ecotoxicology : Use SPE (Oasis HLB cartridges) to extract the compound from aqueous matrices, followed by LC-QTOF-MS to identify transformation products (e.g., hydroxylated derivatives) .

Q. Methodological Notes

  • Basic vs. Advanced Differentiation : Basic questions focus on foundational synthesis/characterization, while advanced questions address mechanistic, computational, or translational challenges.
  • Data Contradiction Analysis : Emphasize iterative validation (e.g., orthogonal assays) and mechanistic studies to resolve discrepancies .
  • Theoretical Frameworks : Link biological activity to kinase inhibition mechanisms or sp³-rich scaffolds’ pharmacokinetic advantages .

Propriétés

IUPAC Name

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O.ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYOZCBFOSSLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032350-13-2, 1032349-77-1
Record name MK 2206 dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032350-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-2206
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-2206
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HA45S22ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.